molecular formula C7H6Cl2O B13609711 2-Chloro-6-(chloromethyl)phenol

2-Chloro-6-(chloromethyl)phenol

Cat. No.: B13609711
M. Wt: 177.02 g/mol
InChI Key: GGEURVBCAXLWEV-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and chloromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-(chloromethyl)phenol can be synthesized through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.

Another method involves the nucleophilic aromatic substitution of 2-chloro-6-nitrophenol with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group and substitution with the chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: 2-Chloro-6-hydroxyphenol.

    Oxidation: Corresponding quinones.

    Reduction: 2-Chloro-6-methylphenol.

Scientific Research Applications

2-Chloro-6-(chloromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.

    2-Chloro-4-(chloromethyl)phenol: Chloromethyl group at the 4-position instead of the 6-position.

    2,6-Dichlorophenol: Both positions 2 and 6 are substituted with chlorine atoms.

Uniqueness

2-Chloro-6-(chloromethyl)phenol is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)phenol

InChI

InChI=1S/C7H6Cl2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI Key

GGEURVBCAXLWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CCl

Origin of Product

United States

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